2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid
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Overview
Description
Nalpha-Cbz-L-arginine, also known as Nalpha-carbobenzoxy-L-arginine, is a derivative of the amino acid L-arginine. It is commonly used in peptide synthesis as a protecting group for the alpha-amino group of arginine residues. This compound is characterized by its molecular formula C14H20N4O4 and a molecular weight of 308.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nalpha-Cbz-L-arginine can be synthesized through the reaction of L-arginine with benzyloxycarbonyl chloride under alkaline conditions. The reaction involves the nucleophilic attack of the amino group of L-arginine on the carbonyl carbon of benzyloxycarbonyl chloride, resulting in the formation of Nalpha-Cbz-L-arginine .
Industrial Production Methods
In industrial settings, the synthesis of Nalpha-Cbz-L-arginine typically involves the use of cyanamide and Z-ORN-OH (Nalpha-Cbz-L-ornithine) as starting materials. The reaction is catalyzed by scandium tris(trifluoromethanesulfonate) in water at elevated temperatures (100°C) for 24 hours .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Cbz-L-arginine undergoes various chemical reactions, including:
Oxidation: The guanidino group of Nalpha-Cbz-L-arginine can be oxidized to form urea derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzyloxycarbonyl group can be selectively removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Oxidation: Urea derivatives.
Reduction: Amino derivatives.
Substitution: L-arginine and benzyl alcohol.
Scientific Research Applications
Nalpha-Cbz-L-arginine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for the alpha-amino group of arginine residues during peptide synthesis.
Enzyme Inhibition Studies: Employed in the synthesis of renin inhibitors containing phosphorous acid derivatives.
Drug Development: Utilized in the synthesis of peptide deformylase inhibitors, such as BB-3497.
Proteomics Research: Used in the study of protein structure and function.
Mechanism of Action
The primary mechanism of action of Nalpha-Cbz-L-arginine involves the temporary protection of the alpha-amino group of arginine residues during peptide synthesis. This protection prevents unwanted reactions at the alpha-amino group, allowing selective modifications of other amino acid residues. The benzyloxycarbonyl group can be removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Nalpha-Cbz-L-arginine is unique due to its specific use as a protecting group for the alpha-amino group of arginine residues. Similar compounds include:
Nalpha-Cbz-L-lysine: Used as a protecting group for the alpha-amino group of lysine residues.
Nalpha-Cbz-L-ornithine: Used as a protecting group for the alpha-amino group of ornithine residues.
Nalpha-Cbz-L-histidine: Used as a protecting group for the alpha-amino group of histidine residues.
Each of these compounds serves a similar purpose in peptide synthesis but is specific to different amino acids, highlighting the versatility and specificity of Nalpha-Cbz-L-arginine in protecting arginine residues.
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSFUMSAFMFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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